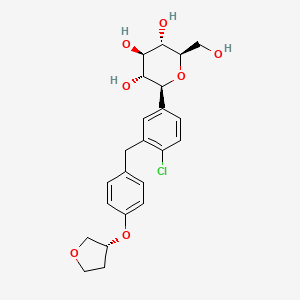

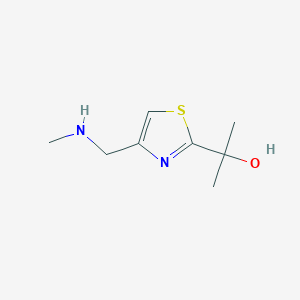

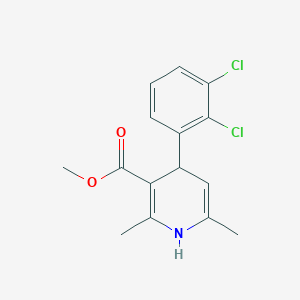

Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Summary of the Application

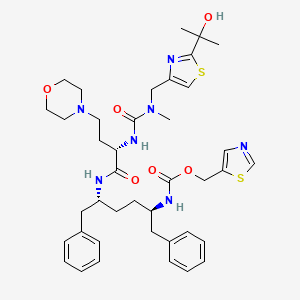

The 1,4-dihydropyridine scaffold, which includes “Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate”, is a ubiquitous scaffold employed not only in medicinal chemistry but also in organic synthesis . It has the ability to act as a hydrogen transfer reagent, thus emulating NAD(P)H reducing agents .

Methods of Application

The synthesis of this compound involves a two-step process: (i) synthesis of a silylated 1,4-dihydropyridine derivative and (ii) deprotection and tosylation in one step using tosyl fluoride .

Results or Outcomes

This compound enables downstream derivatization towards new 1,4-dihydropyridine molecules .

2. Application in Pharmacology

Summary of the Application

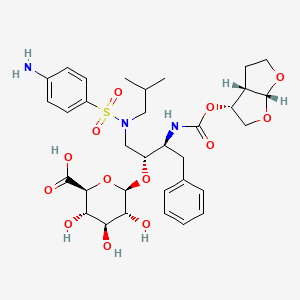

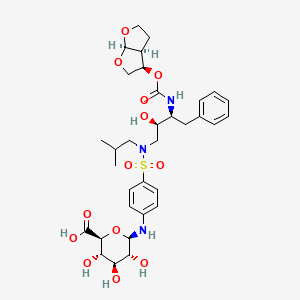

The 1,4-DHP scaffold is well-known for its prominent role in pharmacologically active compounds . It is most commonly known for its use as antihypertensive drugs due to their activity as calcium channel blockers .

Methods of Application

The application of the 1,4-DHP core in medicinal chemistry covers a wider range of applications, including anticancer and antimutagenic activities, growth stimulating effect, antioxidant properties, neuroprotective potential, and antimicrobial activity .

Results or Outcomes

Throughout the years, the structure-activity relationship (SAR) of 1,4-DHPs has been thoroughly investigated to boost the design of novel structures with increased potency and to modulate the activity toward specific targets .

3. Application in Organic Synthesis

Summary of the Application

The 1,4-dihydropyridine scaffold is also employed in organic synthesis . It acts as a hydrogen transfer reagent, thus emulating NAD(P)H reducing agents .

Methods of Application

The synthesis of this compound involves a two-step process: (i) synthesis of a silylated 1,4-dihydropyridine derivative and (ii) deprotection and tosylation in one step using tosyl fluoride .

Results or Outcomes

This compound enables downstream derivatization towards new 1,4-dihydropyridine molecules .

4. Application in Antibreast Cancer Activity

Summary of the Application

The compound 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, which is related to “Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate”, has been designed, synthesized, and screened for its in vitro antibreast cancer activity .

Methods of Application

The compound was tested using human breast adenocarcinoma cell lines (MCF-7) .

Results or Outcomes

The results of the in vitro anti-inflammatory activity are not provided in the source .

5. Application as a Building Block

Summary of the Application

The compound “3-methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate”, which is related to the compound , has been synthesized and used as a building block for the synthesis of new 1,4-dihydropyridine molecules .

Methods of Application

The synthesis of this compound involves a two-step process: (i) synthesis of a silylated 1,4-dihydropyridine derivative and (ii) deprotection and tosylation in one step using tosyl fluoride .

Results or Outcomes

This compound enables downstream derivatization towards new 1,4-dihydropyridine molecules .

6. Application in Material Science

Methods of Application

The specific methods of application in material science are not provided in the source .

Results or Outcomes

The specific results or outcomes in material science are not provided in the source .

Eigenschaften

IUPAC Name |

methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7,11,18H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZHDDQUXWJPQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.